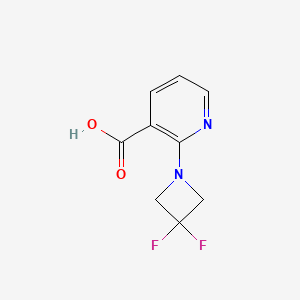

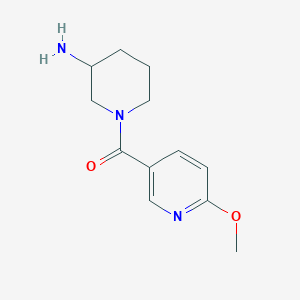

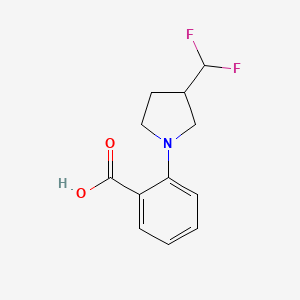

![molecular formula C10H4ClFN2S B1476540 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine CAS No. 2098009-57-3](/img/structure/B1476540.png)

4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine

Vue d'ensemble

Description

“4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine” is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, Hassan et al. synthesized new hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as dual VEGFR-2/BRAF inhibitors . The compounds were elongated with the crucial urea insertion to have distal moieties, which increased antiproliferative action .Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . The current review discusses different synthetic methods for the preparation of heterocyclic thienopyrimidine derivatives .Applications De Recherche Scientifique

Anticancer Activity

4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine: derivatives have shown promise in anticancer research. They have been utilized in the synthesis of compounds with potential cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated higher cytotoxic effects than standard references against breast cancer (MCF-7) and liver cancer (HepG-2) cells .

Tyrosine Kinase Inhibition

These compounds have been evaluated for their ability to inhibit tyrosine kinases, which are crucial in the signaling pathways of cancer cells. The inhibition of these enzymes can lead to the suppression of tumor growth and proliferation. Molecular docking studies have indicated that some derivatives have significant inhibitory activity, which is vital for developing new cancer therapies .

Apoptotic and Autophagic Induction

Research has shown that certain 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine derivatives can induce apoptosis and autophagy in cancer cells. These processes are forms of programmed cell death that can be leveraged to eliminate cancer cells effectively. Some compounds have induced significant early apoptosis in colorectal cancer (HT-29) and liver cancer (HepG-2) cells .

Antimicrobial Applications

Thiophene derivatives, which include the 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine structure, have shown antimicrobial properties. These compounds can be used to develop new antimicrobial agents to combat various bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Anti-inflammatory and Analgesic Effects

In the field of medicinal chemistry, thiophene derivatives have been reported to possess anti-inflammatory and analgesic properties. This makes them valuable for the development of new drugs that can alleviate pain and reduce inflammation in conditions such as arthritis .

Material Science Applications

Beyond medicinal applications, these compounds have also found use in material science. They have been used in the fabrication of light-emitting diodes (LEDs), showcasing their versatility and importance in developing new materials with specific electronic properties .

Corrosion Inhibition

The derivatives of thiophene have been utilized as inhibitors of corrosion for metals. This application is crucial in protecting industrial equipment and infrastructure from the detrimental effects of corrosion, thereby extending their lifespan and maintaining their structural integrity .

Antihypertensive and Antitumor Activity

Lastly, the 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine derivatives have been associated with antihypertensive and antitumor activities. These properties are significant for developing new therapeutic agents that can manage hypertension and inhibit tumor growth .

Mécanisme D'action

Target of Action

4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine is a thienopyrimidine derivative . Thienopyrimidine derivatives are known to inhibit various enzymes and pathways, playing a significant role in cancer treatment . They are structural analogs of purines and are widely represented in medicinal chemistry . The primary targets of these compounds include protein kinases (PKs), which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Mutations in PKs can lead to oncogenesis, making them critical to the progression of cancer . Other targets that can be inhibited to give effective anticancer drugs include topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .

Mode of Action

The mode of action of 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine involves the inhibition of its primary targets, leading to changes in cellular processes. As a protein kinase inhibitor, it can solve a variety of cellular communication problems, which can lead to metastasis and drug resistance . The compound’s interaction with its targets results in the inhibition of these enzymes, disrupting the pathways they control and leading to the desired anticancer effects .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine are primarily those controlled by protein kinases. These pathways play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . By inhibiting these pathways, the compound can effectively treat cancer by disrupting cellular communication and growth .

Result of Action

The result of the action of 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine is the inhibition of cancer cell growth and proliferation. By inhibiting protein kinases and other targets, the compound disrupts essential cellular processes, leading to the death of cancer cells . This results in the effective treatment of cancer.

Orientations Futures

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a future direction in this field . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine and they have become an attractive structural feature in the production of pharmaceutical drugs .

Propriétés

IUPAC Name |

4-chloro-6-fluoro-[1]benzothiolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClFN2S/c11-10-9-7(13-4-14-10)5-2-1-3-6(12)8(5)15-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLXNKPEXNGKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.